methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1221723-90-5
VCID: VC16244694
InChI: InChI=1S/C14H16O3/c1-9(2)10-6-7-12(14(15)16-3)13-11(10)5-4-8-17-13/h4-7,9H,8H2,1-3H3
SMILES:
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

CAS No.: 1221723-90-5

Cat. No.: VC16244694

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate - 1221723-90-5

Specification

CAS No. 1221723-90-5
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name methyl 5-propan-2-yl-2H-chromene-8-carboxylate
Standard InChI InChI=1S/C14H16O3/c1-9(2)10-6-7-12(14(15)16-3)13-11(10)5-4-8-17-13/h4-7,9H,8H2,1-3H3
Standard InChI Key KCMDAEYTZVMEEX-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C2C=CCOC2=C(C=C1)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a 2H-chromene backbone (a bicyclic system comprising a benzene ring fused to a pyrone ring) with two key substituents:

  • Methyl ester at position 8 (C-8), contributing to its lipophilicity.

  • Isopropyl group at position 5 (C-5), enhancing steric bulk and influencing electronic properties .

The systematic IUPAC name is methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, with the CAS registry number 1221723-90-5 .

Molecular Formula and Weight

  • Molecular formula: C14H16O3\text{C}_{14}\text{H}_{16}\text{O}_{3}

  • Molecular weight: 232.28 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
SMILESO=C(C1=CC=C(C(C)C)C2=C1OCC=C2)OC
LogP (calculated)3.00
Topological Polar Surface Area35.53 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate typically involves Pechmann condensation or Knoevenagel cyclization, followed by functionalization:

Pechmann Condensation

This method employs resorcinol derivatives and β-keto esters under acidic conditions to form the chromene core . For example:

  • Starting materials: 3-hydroxy-5-isopropylbenzoic acid and methyl acetoacetate.

  • Acid catalyst: Concentrated H2SO4\text{H}_2\text{SO}_4 or ionic liquids .

  • Mechanism: Cyclodehydration forms the pyrone ring, yielding the coumarin scaffold .

Post-Condensation Functionalization

  • Esterification: The carboxyl group at C-8 is methylated using dimethyl sulfate or methyl iodide in the presence of a base .

  • Isopropyl introduction: Friedel-Crafts alkylation or nucleophilic substitution may introduce the isopropyl group at C-5 .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsIntermediate/Product
1Resorcinol derivative, β-keto ester, H2SO4\text{H}_2\text{SO}_4, 80°C, 4h5-Isopropyl-2H-chromene-8-carboxylic acid
2CH3I\text{CH}_3\text{I}, K2_2CO3_3, DMF, 60°C, 12hMethyl ester derivative

Physicochemical Characterization

Infrared Spectroscopy (IR)

  • Ester carbonyl: Strong absorption at 1710cm1\sim 1710 \, \text{cm}^{-1} .

  • Lactone carbonyl (pyrone): Peak at 1675cm1\sim 1675 \, \text{cm}^{-1} .

  • C-O-C stretching: Bands at 12601100cm11260-1100 \, \text{cm}^{-1}.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3):

    • δ 8.38–8.71 (s, 1H, H-4, pyrone proton) .

    • δ 6.90–7.50 (m, 3H, aromatic protons) .

    • δ 3.90 (s, 3H, OCH3_3) .

    • δ 1.24 (d, 6H, J = 7.0 Hz, isopropyl CH3_3) .

  • 13C^{13}\text{C}-NMR (100 MHz, CDCl3_3):

    • δ 165.5 (ester carbonyl) .

    • δ 160.2 (lactone carbonyl) .

    • δ 34.2 (isopropyl methine) .

Applications and Derivatives

Table 3: Comparative Bioactivity of Chromene Derivatives

CompoundTarget Enzyme (IC50_{50})Antimicrobial Activity (MIC, μg/mL)
EMAC10163b hCA IX: 0.53 μMNot reported
Methyl 5-isopropyl derivative Under investigationUnder investigation

Material Science Applications

  • Fluorescent probes: Chromenes emit in the blue-green spectrum (λem450nm\lambda_{\text{em}} \approx 450 \, \text{nm}) due to extended conjugation.

  • Polymer additives: Enhance UV stability in plastics .

Challenges and Future Directions

Synthetic Optimization

  • Yield improvement: Current Pechmann methods yield ~50–70%; microwave-assisted synthesis could enhance efficiency .

  • Stereoselective functionalization: Developing catalysts for asymmetric induction at C-5 .

Pharmacological Exploration

  • Structure-activity relationship (SAR) studies: Modifying the isopropyl and ester groups to enhance bioavailability .

  • In vivo toxicity profiling: Assessing hepatotoxicity and metabolic stability.

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